

# Comparison of responder rates to Stiripentol in different pediatric epilepsy populations

Author: BenchChem Technical Support Team. Date: December 2025



## Stiripentol in Pediatric Epilepsy: A Comparative Analysis of Responder Rates

**Stiripentol**, an antiepileptic drug, has demonstrated significant efficacy in treating seizures associated with specific pediatric epilepsy syndromes. This guide provides a comparative analysis of responder rates to **Stiripentol** across different pediatric epilepsy populations, supported by data from clinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of **Stiripentol**'s performance.

# Efficacy of Stiripentol Across Various Pediatric Epilepsy Syndromes

**Stiripentol** has been most extensively studied and has shown the most pronounced effect in patients with Dravet syndrome. However, its efficacy has also been evaluated in other challenging-to-treat pediatric epilepsies, including partial epilepsies and Lennox-Gastaut syndrome. The responder rates, typically defined as the percentage of patients achieving a 50% or greater reduction in seizure frequency, vary across these conditions.

## Table 1: Responder Rates to Add-on Stiripentol Therapy in Pediatric Epilepsy



| Epilepsy<br>Population                | Study Type                              | N                  | Responder<br>Rate (≥50%<br>Seizure<br>Reduction) | Seizure-<br>Free Rate        | Citation |
|---------------------------------------|-----------------------------------------|--------------------|--------------------------------------------------|------------------------------|----------|
| Dravet<br>Syndrome                    | Retrospective                           | 18                 | 44.4%                                            | 20% (across<br>all patients) | [1][2]   |
| Prospective<br>Observational          | 30                                      | 60%                | Not Reported                                     | [3]                          |          |
| Retrospective<br>Cohort               | Not Specified                           | 64% (at 48 months) | 9% (initial)                                     | [4][5]                       |          |
| Randomized Controlled Trials (Pooled) | 33                                      | 72%                | 38%                                              |                              |          |
| Partial<br>Epilepsy                   | Single-Blind,<br>Placebo-<br>Controlled | 97 (analyzed)      | 57%                                              | 10%                          |          |
| Open-Label                            | 91                                      | 73%                | Not Reported                                     |                              |          |
| Non-Dravet Drug- Resistant Epilepsy   | Retrospective                           | 17                 | 58.8%                                            | 20% (across<br>all patients) |          |
| Refractory<br>Epilepsy<br>(General)   | Prospective<br>Observational            | 132                | 50%                                              | 9.8%                         |          |
| Retrospective<br>Cohort               | 196                                     | 53% (initial)      | 9% (initial)                                     |                              |          |
| Lennox-<br>Gastaut<br>Syndrome        | Phase II Trial                          | 15<br>(assessable) | 60% (4<br>responders, 5<br>seizure-free)         | 33.3%                        |          |



| Drug-<br>Resistant<br>Generalized<br>Epilepsy<br>(Non-LGS) | Retrospective<br>Chart Review | 20 | 75% (≥75% seizure reduction in 7 patients) | >90% seizure<br>reduction in<br>11 patients |
|------------------------------------------------------------|-------------------------------|----|--------------------------------------------|---------------------------------------------|
|------------------------------------------------------------|-------------------------------|----|--------------------------------------------|---------------------------------------------|

### **Experimental Protocols**

The methodologies employed in the cited studies are crucial for interpreting the responder rate data. Below are summaries of the experimental protocols for key studies.

### **STICLO Trials (Dravet Syndrome)**

These were multicenter, randomized, double-blind, placebo-controlled trials with similar protocols.

- Patient Population: Children with Dravet syndrome (ages 3 to 20.7 years) whose seizures were not adequately controlled with clobazam and valproate.
- Study Design: Patients were randomized to receive either **Stiripentol** or a placebo as an add-on therapy for a 2-month double-blind period.
- Dosage: **Stiripentol** was administered at a target dose of 50 mg/kg/day.
- Primary Endpoint: The primary efficacy endpoint was the responder rate, defined as a ≥50% decrease in the frequency of generalized tonic-clonic or clonic seizures.



Click to download full resolution via product page





#### STICLO Trial Workflow Diagram

## Retrospective Study in Non-Dravet and Dravet Syndrome

This was a single-center, retrospective, observational study.

- Patient Population: Patients aged ≤ 15 years with non-Dravet epilepsy or Dravet Syndrome who initiated Stiripentol treatment.
- Study Design: A retrospective review of medical records was conducted.
- Data Collection: Information on seizure types, frequency, concomitant medications, and response to **Stiripentol** was extracted from patient charts.
- Efficacy Assessment: Overall improvement in seizures (number, duration, and/or intensity)
  and the proportion of patients with a ≥50% reduction in seizure frequency were evaluated
  after three months of add-on Stiripentol.





Click to download full resolution via product page

Retrospective Study Workflow Diagram

### Signaling Pathways and Mechanism of Action

**Stiripentol**'s mechanism of action is believed to be multifactorial. It is known to enhance GABAergic neurotransmission through a direct positive allosteric modulation of the GABAA receptor. Additionally, it inhibits cytochrome P450 enzymes, which leads to increased plasma concentrations of certain co-administered antiepileptic drugs, notably clobazam and its active metabolite.





Click to download full resolution via product page

#### Stiripentol's Mechanism of Action

### Conclusion

The available data indicates that **Stiripentol** is a highly effective add-on therapy for seizure reduction in pediatric patients with Dravet syndrome. Promising responder rates are also observed in other refractory epilepsies, such as partial epilepsies and Lennox-Gastaut syndrome, although the evidence base is less extensive for these conditions. The efficacy of **Stiripentol** is likely attributable to its dual mechanism of action: direct enhancement of GABAergic inhibition and pharmacokinetic potentiation of concomitant antiepileptic drugs. Further large-scale, controlled trials are warranted to more definitively establish the efficacy of **Stiripentol** across a broader range of pediatric epilepsy syndromes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Stiripentol Beyond Dravet Syndrome: A Retrospective Medical Record Review of Patients with Drug-Resistant Epilepsies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term efficacy of add-on stiripentol treatment in children, adolescents, and young adults with refractory epilepsies: A single center prospective observational study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Long-Term Treatment with Stiripentol in Children and Adults with Drug-Resistant Epilepsies: A Retrospective Cohort Study of 196 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Comparison of responder rates to Stiripentol in different pediatric epilepsy populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7819444#comparison-of-responder-rates-to-stiripentol-in-different-pediatric-epilepsy-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com